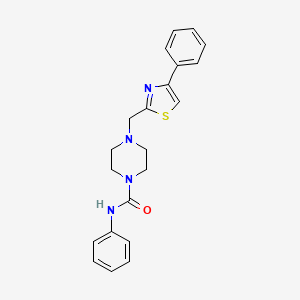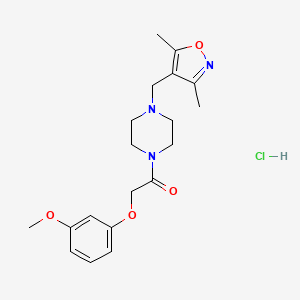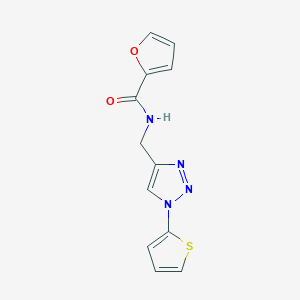
N-phenyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . Another study reported the synthesis of a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives .Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase : One study discusses the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a critical functional group for high potency and P450 selectivity, which has implications in drug development and biological pathways (Thalji et al., 2013).
Antimicrobial and Antiviral Activities : Research on new urea and thiourea derivatives of piperazine doped with febuxostat showed promising antimicrobial and antiviral activities, indicating potential applications in treating infectious diseases (Reddy et al., 2013).
Radiolabeling for PET Imaging : A study involving the synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide demonstrated its potential as a radiotracer for PET imaging, particularly for D3 receptor imaging (Kuhnast et al., 2006).
Synthesis of CGRP Receptor Inhibitors : The development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, which involved synthesizing a related piperidine-1-carboxamide compound, highlights applications in treating conditions like migraine (Cann et al., 2012).
β-Secretase (BACE1) Inhibitors : A novel series of N‐(2‐(piperazin‐1‐yl)phenyl)aryl carboxamide derivatives were synthesized as BACE1 inhibitors, with implications in Alzheimer's disease research (Edraki et al., 2015).
Anticancer Activity : The synthesis and evaluation of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides revealed significant anticancer activity against various cancer cell lines, indicating potential therapeutic applications in oncology (Boddu et al., 2018).
PET Imaging of Neuroinflammation : A study on the development of a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) relates to neuroinflammation in neurodegenerative diseases, highlighting the compound's potential in diagnostics (Lee et al., 2022).
Preparation of Anti-HIV Agents : Research focusing on the preparation of unsymmetrical bis-ureas as anti-HIV agents using N-methylpiperazine demonstrates the compound's relevance in developing treatments for viral infections (El‐Faham et al., 2008).
properties
IUPAC Name |
N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(22-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-20-23-19(16-27-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDAHPBTNTXQCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2380002.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2380004.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide](/img/structure/B2380010.png)
![Tert-butyl 3-[cyclopropyl-[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azetidine-1-carboxylate](/img/structure/B2380011.png)
![1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone](/img/structure/B2380012.png)
![Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2380015.png)


![2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2380020.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B2380021.png)
